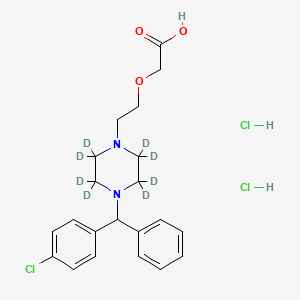

Cetirizine (D8 dihydrochloride)

Beschreibung

Significance of Deuterium (B1214612) Labeling in Drug Development and Analysis

Deuterium, a stable isotope of hydrogen, is frequently used for labeling drug molecules. youtube.com This substitution can influence the pharmacokinetic properties of a drug due to the deuterium kinetic isotope effect. researchgate.net The use of stable isotope-labeled compounds, particularly those labeled with deuterium, is a well-established practice among drug metabolism scientists and toxicologists to better understand a drug's disposition and potential toxicities. hwb.gov.inacs.org

The use of deuterium-labeled compounds significantly enhances the accuracy and precision of mass spectrometry (MS) analysis. hwb.gov.in In quantitative proteomics, for instance, multiplex isotope labeling is a key strategy for improving these metrics. acs.org High-resolution mass spectrometry can distinguish between fragments of deuterated and non-deuterated compounds, allowing for a more accurate determination of the composition of mixtures. nih.govacs.org While deuterium labeling is a primary choice, it's important to note that in some cases, particularly with electrospray ionization mass spectrometry (ESI-MS), the use of a labeled internal standard might not always be necessary to achieve reproducible data. nih.gov However, tandem mass spectrometry has proven useful for determining the specific location of deuterium substitutions within a molecule. nih.govacs.org

Deuterium labeling is a crucial tool in pharmacokinetic and metabolic studies, often referred to as ADME (absorption, distribution, metabolism, and excretion) studies. hwb.gov.in The technique helps researchers understand the metabolic pathways of drugs. youtube.com By replacing hydrogen with deuterium at specific sites of metabolic activity, the rate of metabolism at that site can be slowed, a phenomenon known as the kinetic isotope effect. This allows for a more detailed investigation of a drug's metabolic fate and can help in identifying and quantifying all drug-related components in systemic circulation. acs.orgnih.gov The combination of stable isotope labeling with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy facilitates the rapid acquisition and interpretation of data from these studies. hwb.gov.in

Deuterium-labeled compounds, such as Cetirizine (B192768) D8 dihydrochloride (B599025), serve as excellent internal standards for quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comtargetmol.com An internal standard is a substance with similar physicochemical properties to the analyte that is added in a known quantity to samples. nih.gov It helps to correct for the loss of analyte during sample preparation and for variations in instrument response, thus improving the accuracy and reproducibility of the quantitative analysis. nih.govnih.gov Stable isotopically labeled (SIL) internal standards are generally considered the first choice for quantitative bioanalytical LC/MS assays. nih.govscispace.com However, it is important to recognize that even deuterated internal standards may not always perfectly correct for matrix effects, which are the effects of all other components of the sample on the analytical signal. myadlm.org

Overview of Cetirizine as a Second-Generation Antihistamine

Cetirizine is a second-generation antihistamine that selectively antagonizes peripheral histamine (B1213489) H1-receptors. caymanchem.comnih.gov It is characterized by its rapid onset of action and long duration, which allows for once-daily administration. nih.gov Unlike first-generation antihistamines, cetirizine has low lipophilicity, which limits its ability to cross the blood-brain barrier, resulting in minimal sedative effects. caymanchem.comnih.gov

Cetirizine is the primary, pharmacologically active carboxylated metabolite of hydroxyzine, a first-generation antihistamine. drugbank.commedchemexpress.comnih.govresearchgate.net Hydroxyzine itself is effective but can cause significant sedation. nih.govquora.com Cetirizine was developed to provide the therapeutic benefits of H1-receptor blockade without the central nervous system depression associated with its parent compound. nih.gov A new synthesis technique for cetirizine hydrochloride involves a two-step oxidation of hydroxyzine, first to an aldehyde and then to the final carboxylic acid, with a total recovery of over 80%. google.com Initially approved as a prescription medication by the FDA in 1995, cetirizine became available over-the-counter in 2007. nih.gov

Cetirizine is widely used for the relief of symptoms associated with various allergic conditions. drugbank.comwikipedia.org It is effective in treating seasonal and perennial allergic rhinitis, reducing symptoms like sneezing, rhinorrhea, and itchy, watery eyes. nih.govnih.gov Cetirizine is also indicated for the treatment of chronic idiopathic urticaria (hives), where it helps to reduce the severity of itching and the number of hives. nih.govdrugbank.com Furthermore, it is used for allergic conjunctivitis and has shown efficacy in managing atopic dermatitis and allergic asthma. nih.govdrugbank.com

Interactive Data Tables

Below are tables summarizing key information about the compounds discussed.

Table 1: Properties of Cetirizine

| Property | Value/Description | Source |

|---|---|---|

| Drug Class | Second-generation antihistamine, H1-receptor antagonist | nih.govdrugbank.comwikipedia.org |

| Parent Compound | Hydroxyzine | nih.govdrugbank.commedchemexpress.comnih.gov |

| Mechanism of Action | Selective peripheral histamine H1-receptor antagonist | caymanchem.comnih.gov |

| Key Characteristics | Rapid onset, long duration of action, low sedation | caymanchem.comnih.govnih.gov |

| Primary Indications | Allergic rhinitis, chronic urticaria, allergic conjunctivitis | nih.govnih.govwww.nhs.uk |

Table 2: Applications of Deuterium-Labeled Compounds in Research

| Application Area | Description | Source |

|---|---|---|

| Mass Spectrometry | Enhances accuracy and precision, allows for better deconvolution of complex mixtures. | hwb.gov.inacs.orgnih.govacs.org |

| Pharmacokinetics (ADME) | Used to trace the absorption, distribution, metabolism, and excretion of drugs. Helps in understanding metabolic pathways. | youtube.comhwb.gov.inacs.org |

| Quantitative Analysis | Serves as an internal standard to correct for analytical variability, improving the reliability of measurements. | nih.govcaymanchem.comnih.govscispace.com |

Compound Names Mentioned in this Article

Cetirizine

Cetirizine D8 dihydrochloride

Hydroxyzine

Deuterium

Hydrogen

Rationale for Researching Cetirizine (D8 dihydrochloride)

Cetirizine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic urticaria. medchemexpress.comcaymanchem.comnih.gov Cetirizine (D8 dihydrochloride) is a deuterated form of cetirizine, meaning that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. medchemexpress.comlgcstandards.com This isotopic labeling makes it a valuable tool in pharmaceutical research, primarily for its use as an internal standard in bioanalytical methods. caymanchem.comcaymanchem.com

The primary rationale for using Cetirizine D8 dihydrochloride in research is to improve the accuracy and precision of quantitative assays for cetirizine in biological matrices. aptochem.comcaymanchem.com When analyzing the concentration of cetirizine in patient samples, a known amount of Cetirizine D8 dihydrochloride is added to the sample at the beginning of the analytical process. aptochem.com Because the deuterated form behaves almost identically to the non-deuterated cetirizine during extraction, chromatography, and ionization in the mass spectrometer, it can effectively compensate for any sample loss or variability during these steps. aptochem.comkcasbio.com This co-elution and similar ionization response ensure that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and reliable quantification. aptochem.com

The use of a stable isotope-labeled internal standard like Cetirizine D8 dihydrochloride is considered the gold standard in bioanalysis by mass spectrometry and is recommended by regulatory agencies. tandfonline.comkcasbio.com It helps to mitigate "matrix effects," where other components in the biological sample can interfere with the measurement of the drug, either by suppressing or enhancing the signal. kcasbio.com The increased mass from the deuterium atoms ensures that its signal in the mass spectrometer is distinct from that of the unlabeled cetirizine, preventing interference between the two. aptochem.com

Below are tables detailing the chemical properties of Cetirizine D8 dihydrochloride and research findings related to its analytical use.

Table 1: Chemical Properties of Cetirizine D8 Dihydrochloride

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₉D₈Cl₃N₂O₃ | lgcstandards.com |

| Molecular Weight | 469.86 g/mol | lgcstandards.com |

| CAS Number | 2070015-04-0 | lgcstandards.com |

| Synonyms | 2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl-d8]ethoxy]acetic Acid Dihydrochloride | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Isotopic Purity | ≥99% deuterated forms (d1-d8); ≤1% d0 | caymanchem.com |

Table 2: Analytical Applications and Findings for Cetirizine and its Deuterated Standard

| Parameter | Method | Concentration Range | Key Finding | Source |

| Quantification of Cetirizine | Extractive Spectrophotometry | 2.5 - 20 µg/mL | A simple and sensitive method for cetirizine determination in pharmaceuticals. | jfda-online.com |

| Stability-Indicating Assay | HPLC | 1 - 20 µg/mL | The method was found to be linear, precise, and accurate for determining cetirizine stability. | nih.gov |

| Bioanalytical Internal Standard | GC- or LC-MS | Not Applicable | Cetirizine-d8 is intended for use as an internal standard for the quantification of cetirizine. | caymanchem.com |

| Estimation in Formulations | UV-Spectrophotometry | 2 - 60 µg/mL | The method was validated for linearity, precision, and accuracy for routine quantitative analysis. | ajpaonline.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-FLZNRFFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Cetirizine D8 Dihydrochloride

Deuteration Methodologies and Strategies

The introduction of deuterium (B1214612) into organic molecules can be achieved through various strategies, each with distinct advantages and applications. The choice of method often depends on the target molecule's structure, the desired level of deuteration, and the required regioselectivity.

Catalytic deuteration using deuterium gas (D2) is a fundamental technique for introducing deuterium into a molecule. This method typically involves the use of a heterogeneous or homogeneous transition metal catalyst, such as platinum, palladium, or rhodium, to facilitate the addition of deuterium across double bonds or to promote hydrogen-deuterium (H/D) exchange at C-H bonds. academie-sciences.fr For a molecule like cetirizine (B192768), this could theoretically be applied to a precursor containing unsaturated bonds.

However, a significant challenge in using deuterium gas is the potential for "scrambling," where the deuterium atoms are distributed across various positions in the molecule, not always in the desired locations. nih.gov This can lead to a mixture of isotopologues that are difficult to separate, complicating the synthesis of a specifically labeled compound like Cetirizine-d8. nih.gov The efficiency and selectivity of the exchange are highly dependent on the catalyst system, solvent, and reaction conditions. academie-sciences.fr

A more modern and highly selective method for deuteration is photoredox-mediated hydrogen isotope exchange (HIE). princeton.eduprinceton.edu This technique has proven effective for installing deuterium at specific C(sp³)–H bonds, particularly those adjacent to nitrogen atoms (α-amino). rti.orgnih.gov This makes it exceptionally well-suited for deuterating the piperazine (B1678402) ring of cetirizine.

The process utilizes a photoredox catalyst that, upon activation by visible light, initiates a single-electron transfer (SET) cascade. princeton.edux-mol.com This leads to the generation of a radical on the target carbon via a hydrogen atom transfer (HAT) mechanism. The carbon radical is then quenched by a deuterium source, which is often heavy water (D₂O), to install the deuterium atom. princeton.edurti.org This method is advantageous due to its mild reaction conditions and high selectivity, allowing for the precise labeling of complex pharmaceutical compounds. princeton.edurti.org It has been successfully applied to a variety of drug molecules, achieving high levels of deuterium incorporation. princeton.edu

Table 1: Comparison of Deuteration Methodologies

| Feature | Catalytic Deuteration (D₂ Gas) | Photoredox-Mediated HIE (D₂O) |

| Deuterium Source | Deuterium Gas (D₂) | Heavy Water (D₂O) |

| Mechanism | Catalytic H/D exchange or addition | Photoredox-initiated Hydrogen Atom Transfer (HAT) |

| Selectivity | Can be low; prone to scrambling | High regioselectivity, especially for α-amino C-H bonds |

| Conditions | Often requires high pressure/temperature | Mild; uses visible light at room temperature |

| Applicability | Broad, but control can be difficult | Excellent for complex molecules like pharmaceuticals |

Synthetic Pathways and Chemical Transformations for Deuterated Cetirizine

The synthesis of Cetirizine-d8 dihydrochloride (B599025) can be approached by either deuterating the final cetirizine molecule or by building the molecule from already deuterated precursors.

Several synthetic routes to cetirizine are well-established, providing multiple entry points for deuterium incorporation. researchgate.netresearchgate.net A common pathway involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with an acetic acid derivative like 2-(2-chloroethoxy)acetic acid. researchgate.netresearchgate.net

To synthesize Cetirizine-d8, a deuterated version of the piperazine precursor is often the most efficient strategy. A plausible approach involves the synthesis of piperazine-d8, where all eight hydrogen atoms on the ring are replaced by deuterium. This deuterated building block can then be reacted with the appropriate side-chain precursors to construct the final deuterated cetirizine molecule. The final step involves salification with hydrochloric acid to yield Cetirizine-d8 dihydrochloride. chemicalbook.com

Another key precursor is {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol, which can be reacted with a haloacetate to form the cetirizine base. epo.org Deuterating the piperazine moiety of this precursor before the final alkylation step is a viable synthetic strategy.

Table 2: Key Precursor Compounds in Cetirizine Synthesis

| Precursor Compound | Role in Synthesis |

| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine | Core structure containing the piperazine ring, a primary target for deuteration. researchgate.net |

| 2-(2-chloroethoxy)acetic acid (or its derivatives) | The side chain that is attached to the piperazine nitrogen. researchgate.net |

| 4-chlorobenzophenone | A starting material for creating the benzhydryl group. researchgate.net |

| {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol | An intermediate that is alkylated to form the final acetic acid side chain. epo.org |

| Piperazine-d8 | A deuterated building block used to introduce the D8 label into the core structure. |

A primary challenge in synthesizing any deuterated compound is achieving high isotopic purity. nih.gov It is nearly impossible to synthesize a compound that is 100% isotopically pure. nih.gov The final product is typically a mixture of isotopologues, which includes the desired deuterated molecule as well as molecules with fewer deuterium atoms (under-deuteration) or misplaced deuterium atoms. nih.gov

These isotopic impurities are often inseparable from the main compound using standard purification techniques like chromatography or crystallization because their physical properties are nearly identical. nih.gov Therefore, the synthetic methods must be carefully designed and controlled to maximize the incorporation of deuterium at the specific target sites and minimize isotopic scrambling. nih.gov The presence of residual C-H bonds at the labeled positions can impact the kinetic isotope effect that the deuteration is intended to produce. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Rigorous analytical testing is essential to confirm the structure, assess the level and location of deuterium incorporation, and quantify any impurities in the final Cetirizine-d8 dihydrochloride product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of the drug substance. researchgate.netshimadzu.com Specific methods outlined in pharmacopeias can be used to detect and quantify any organic impurities. shimadzu.com

Mass Spectrometry (MS) is critical for determining the isotopic distribution. By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, analysts can confirm the mass shift corresponding to the incorporation of eight deuterium atoms and quantify the percentage of different isotopologues present in the sample. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of the deuterium atoms within the molecule. ¹H NMR can show the disappearance of signals at the deuterated positions, while ²H NMR (Deuterium NMR) will show signals corresponding to the incorporated deuterium atoms, confirming the regioselectivity of the deuteration process. researchgate.net

For unambiguous structural determination, especially of complex crystalline forms, advanced techniques like 3D Electron Diffraction (3D ED) or Micro-crystal Electron Diffraction (MicroED) can be employed. These methods can determine the crystal structure from microcrystalline powders, which is particularly useful when large single crystals required for traditional X-ray crystallography are not available. nih.gov

Table 3: Analytical Techniques for Characterization of Cetirizine-d8

| Technique | Purpose | Key Information Provided |

| HPLC | Chemical Purity Assessment | Detection and quantification of non-isotopic organic impurities. shimadzu.com |

| Mass Spectrometry (MS) | Isotopic Distribution & Purity | Confirms mass increase due to deuteration; quantifies isotopologue distribution. nih.gov |

| NMR Spectroscopy | Structural Confirmation & D-Location | Verifies the specific sites of deuterium incorporation and assesses isotopic enrichment at each site. researchgate.net |

| 3D Electron Diffraction | Absolute Structure Elucidation | Determines the three-dimensional crystal structure from powder samples. nih.gov |

Mass Spectrometry (MS) and LC-MS/MS for Isotopic Integrity

Mass spectrometry (MS) and its tandem version, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable techniques for confirming the isotopic integrity of Cetirizine-d8 dihydrochloride. These methods verify the incorporation of deuterium atoms and ensure the absence of significant amounts of unlabeled or partially labeled species.

In MS analysis, the molecular weight of Cetirizine-d8 dihydrochloride is determined. The expected molecular weight is 469.86 g/mol for the deuterated form (C21H19D8Cl3N2O3), which is higher than that of the unlabeled cetirizine. lgcstandards.com LC-MS/MS is particularly powerful as it combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.netnih.gov

For instance, a multiple reaction monitoring (MRM) method in positive ion electrospray ionization (ESI) mode can be employed. researchgate.net In this approach, specific precursor-to-product ion transitions are monitored. For Levocetirizine-d8, used as an internal standard, the mass transition of m/z 397.2 → 201.1 is monitored. researchgate.net For unlabeled cetirizine, a common transition is m/z 389.3 → 201.1. researchgate.net The selection of these specific transitions provides high selectivity and sensitivity for quantification. researchgate.netnih.gov The purity of Cetirizine-d8 is often reported as ≥99% for deuterated forms (d1-d8). caymanchem.com

The table below summarizes typical mass transitions used in LC-MS/MS analysis of cetirizine and its deuterated analogue.

Table 1: Mass Spectrometric Parameters for Cetirizine and its Deuterated Analogue

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Cetirizine | 389.2 | 201.1 | ESI+ |

| Levocetirizine-d8 | 397.2 | 201.1 | ESI+ |

| Cetirizine-d4 | 393.09 | 165.15, 201.10 | ESI+ |

| Cetirizine | 389.26 | 165.16, 201.09 | ESI+ |

| Mosapride (Internal Standard) | 422 | 198 | ESI+ |

Data compiled from multiple sources. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Confirmation

Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra are recorded. In the ¹H NMR spectrum of Cetirizine-d8, the signals corresponding to the protons on the piperazine ring are expected to be absent or significantly reduced in intensity due to their replacement with deuterium. The chemical structure indicates that the eight deuterium atoms are located on the four methylene (B1212753) groups of the piperazine ring. lgcstandards.comcaymanchem.com

Studies on non-deuterated cetirizine hydrochloride have shown that in certain solvents like DMSO-d6, multiple conformations can exist at room temperature, leading to broad peaks or more than one signal for the piperazine group. nih.govresearchgate.net Increasing the temperature or adding D₂O can cause these signals to coalesce or narrow, indicating a faster exchange between conformations. nih.govresearchgate.net Similar studies on the deuterated compound would confirm the successful and specific labeling on the piperazine moiety.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the chemical purity of Cetirizine-d8 dihydrochloride and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of cetirizine and its related compounds. nih.govshimadzu.comresearchgate.net A typical HPLC system for this purpose would utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com Detection is usually performed using a UV detector at a wavelength of around 230 nm. nih.govresearchgate.net

The purity of Cetirizine-d8 dihydrochloride is often stated to be greater than 95% as determined by HPLC. lgcstandards.com The United States Pharmacopeia (USP) outlines specific HPLC procedures for the analysis of organic impurities in cetirizine hydrochloride, which can be adapted for the deuterated analogue. shimadzu.com These methods are designed to separate cetirizine from its known process-related impurities and degradation products. shimadzu.comijsrset.com

Table 2: Example HPLC Conditions for Cetirizine Analysis

| Parameter | Condition |

| Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 |

| Flow Rate | 1 ml/min |

| Detection | UV at 230 nm |

This is an example, and specific conditions may vary. nih.gov

While less common than HPLC for the analysis of cetirizine itself due to its low volatility, Gas Chromatography (GC) can be used, particularly in conjunction with mass spectrometry (GC-MS), for the analysis of certain volatile impurities or after derivatization of the analyte. caymanchem.com Cetirizine-d8 is intended for use as an internal standard for quantification by GC-MS. caymanchem.com The primary application of GC in this context is often for the analysis of residual solvents or starting materials that might be present as impurities from the synthesis process.

Isolation and Characterization of Deuterated Impurities and Byproducts

During the synthesis of Cetirizine-d8 dihydrochloride, deuterated impurities and byproducts may be formed. The identification and characterization of these impurities are critical for ensuring the quality and reliability of the final product. The International Conference on Harmonisation (ICH) guidelines recommend the identification of impurities present at levels of 0.10% or higher. ijsrset.com

The process of identifying these impurities typically involves:

Detection and Isolation: HPLC analysis of the synthesized batches may reveal the presence of unknown peaks. ijsrset.comijsrset.com If these impurities are present above the identification threshold, they are isolated, often using preparative HPLC. ijsrset.comijsrset.com

Structural Elucidation: The isolated impurities are then subjected to a battery of analytical techniques, including mass spectrometry (to determine the molecular weight and fragmentation pattern) and NMR spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate their exact structure. ijsrset.comijsrset.com

Synthesis and Confirmation: To confirm the proposed structure, the impurity is often independently synthesized. ijsrset.com The synthesized impurity is then co-injected with the original sample into the HPLC system to confirm that they have the same retention time. ijsrset.com

For example, in the synthesis of non-deuterated cetirizine, impurities such as (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid have been identified. ijsrset.com It is conceivable that deuterated analogues of such impurities could also be formed during the synthesis of Cetirizine-d8. Another potential impurity is cetirizine N-oxide, which can form through oxidation. researchgate.netnih.gov

Pharmacological Investigations of Cetirizine D8 Dihydrochloride

Receptor Binding Dynamics and Affinity Studies

The primary mechanism of action of cetirizine (B192768) is its potent and selective antagonism of the histamine (B1213489) H1 receptor. This interaction is crucial for its antihistaminic effects.

Cetirizine D8 dihydrochloride (B599025) is specifically designed for use in studies requiring the differentiation of the administered drug from its endogenous or non-labeled counterparts. The deuterium (B1214612) labeling does not interfere with the molecule's ability to bind to the histamine H1 receptor. Research confirms that Cetirizine D8 dihydrochloride acts as a highly selective antagonist at peripheral H1 histamine receptors. This binding competitively inhibits the action of histamine, thereby preventing the cascade of allergic symptoms. The isotopic labeling is particularly useful in pharmacokinetic and metabolic studies to trace the drug's absorption, distribution, metabolism, and excretion with high precision.

Cetirizine is a racemic mixture containing two enantiomers: levocetirizine (B1674955) and dextrocetirizine. The antihistaminic activity of cetirizine is primarily attributed to levocetirizine. nih.gov Binding affinity studies have quantified the interaction of cetirizine and its enantiomers with the human H1 histamine receptor. Levocetirizine demonstrates the highest affinity, followed by the racemic mixture, with dextrocetirizine showing significantly lower affinity. nih.gov

A positron emission tomography (PET) study on unlabeled cetirizine revealed that brain H1 receptor occupancy is dose-dependent, with a 10 mg dose resulting in approximately 12.6% occupancy. wikipedia.org This low level of central nervous system receptor occupancy is consistent with the non-sedating profile of second-generation antihistamines.

| Compound | H1 Receptor Binding Affinity (Ki) |

| Cetirizine | ~6 nM |

| Levocetirizine | ~3 nM |

| Dextrocetirizine | ~100 nM |

This table presents the inhibitor constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. nih.gov

Cellular and Molecular Mechanisms of Action

Beyond its primary role as an H1 receptor antagonist, cetirizine exhibits a range of anti-inflammatory properties by modulating various cellular and molecular pathways.

A hallmark of the late-phase allergic reaction is the infiltration of eosinophils into inflamed tissues. Cetirizine has been shown to effectively inhibit the migration of these cells. nih.gov Studies have demonstrated that cetirizine can suppress eosinophil chemotaxis induced by various chemoattractants, including platelet-activating factor (PAF) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov This inhibitory effect on eosinophil recruitment contributes significantly to its anti-inflammatory profile.

Cetirizine has been found to influence the production and release of other inflammatory mediators. Notably, it can inhibit the release of leukotriene B4 (LTB4) from neutrophils. wikipedia.org LTB4 is a potent lipid mediator that plays a crucial role in inflammation by attracting and activating neutrophils and other immune cells. By reducing LTB4 levels, cetirizine can further dampen the inflammatory response.

The anti-inflammatory effects of cetirizine are also mediated through its influence on intracellular signaling pathways. Research has indicated that cetirizine can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. wikipedia.org NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. By inhibiting the NF-κB pathway, cetirizine can downregulate the production of these inflammatory mediators, an effect that is independent of its H1 receptor antagonism. wikipedia.org

Anti-inflammatory Effects beyond H1 Antagonism

Cetirizine, a well-known second-generation histamine H1 receptor antagonist, also exhibits significant anti-inflammatory properties that are independent of its H1-antagonistic function. nih.gov These effects are attributed to its ability to inhibit the recruitment and activation of inflammatory cells. nih.gov Research has demonstrated that cetirizine can block eosinophil infiltration at the site of allergen-induced cutaneous reactions. nih.gov

Further studies have elucidated the molecular mechanisms behind these effects. Cetirizine has been shown to suppress the expression of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in inflammatory and allergic diseases. nih.gov In a study involving mice sensitized with ragweed pollen, treatment with cetirizine significantly reduced antigen-induced eosinophilia and neutrophilia. nih.gov The same study observed a significant decrease in MIF, as well as other chemokines like MIP-2 and eotaxin, in the peritoneal fluid of cetirizine-treated mice. nih.gov

The anti-inflammatory action of cetirizine also extends to inhibiting the production of Interleukin-8 (IL-8), a potent neutrophil chemoattractant. nih.gov By inhibiting MIF, cetirizine consequently inhibits the MIF-induced production of IL-8 in human keratinocyte cell lines. nih.gov This suggests a broad spectrum of anti-inflammatory action. nih.gov Additionally, cetirizine has been reported to reduce the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on keratinocytes. nih.gov

Studies using animal models have further substantiated these findings. In models of both acute and chronic inflammation, cetirizine demonstrated significant anti-inflammatory activity. researchgate.net For instance, in a cotton pellet granuloma model in rats, a method for studying chronic inflammation, cetirizine showed a notable percentage inhibition of granuloma tissue formation. researchgate.net

Table 1: Effect of Cetirizine on Granuloma Formation in an Animal Model This table is based on data reported in a study on the anti-inflammatory activity of cetirizine in animal models.

| Treatment Group | Mean Granuloma Weight (mg) ± SD | Percentage Inhibition of Granuloma |

|---|---|---|

| Control | 158.33 ± 2.61 | - |

| Cetirizine | 53.75 ± 2.22 | 66.05% |

| Diclofenac (Standard) | 55.42 ± 2.29 | 65.00% |

Mechanistic Studies of Pharmacological Activity with Deuterated Analogs

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a medicinal chemistry approach used to modify the metabolic profile of a drug. This modification, which results in a deuterated analog, can influence the drug's pharmacokinetic properties by leveraging the kinetic isotope effect, without significantly altering its fundamental pharmacological activity.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. nih.gov In pharmacology, the deuterium KIE is particularly relevant for drug metabolism. nih.gov The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H). nih.gov

Many drugs are metabolized in the liver by cytochrome P450 (CYP450) enzymes, and a common metabolic pathway involves the cleavage of a C-H bond. nih.gov If this bond-breaking step is the rate-determining step of the metabolic process, substituting the hydrogen with deuterium can significantly slow down the rate of metabolism. nih.govnih.gov This is because more energy is required to break the stronger C-D bond. youtube.com

This principle has been successfully applied to develop drugs with improved metabolic stability. For example, in a study of imidazo[1,2-a]pyridine-3-carboxamides, deuterated analogs showed significantly better metabolic stability in mouse, marmoset monkey, and human liver microsomes compared to their non-deuterated counterpart. nih.gov This was evidenced by longer metabolic half-lives (t½) and lower intrinsic clearance (CLint), indicating a slower rate of metabolism. nih.gov While this study was not on cetirizine, it provides a clear example of the utility of the kinetic isotope effect in drug design. Applying this to cetirizine, the introduction of deuterium at specific metabolic sites (creating Cetirizine D8 dihydrochloride) is intended to slow its breakdown, potentially leading to a modified pharmacokinetic profile.

Table 2: Metabolic Stability of a Non-Deuterated Compound vs. its Deuterated Analogs This table is based on data from a study on deuterated imidazo[1,2-a]pyridine-3-carboxamides and illustrates the principle of the kinetic isotope effect on drug metabolism.

| Compound | Microsome Source | Half-life (t½, min) | Intrinsic Clearance (CLint) |

|---|---|---|---|

| Non-deuterated (2) | Human | 30 | 23.1 |

| Deuterated (30) | Human | 53 | 13.1 |

| Non-deuterated (2) | Mouse | 14 | 49.5 |

| Deuterated (30) | Mouse | 21 | 33.0 |

| Non-deuterated (2) | Marmoset | 15 | 46.2 |

| Deuterated (30) | Marmoset | 24 | 28.9 |

Structure-activity relationship (SAR) studies are fundamental to drug discovery and development, aiming to understand how the chemical structure of a compound relates to its biological activity. nih.govnih.gov Deuteration represents a subtle yet powerful tool in SAR studies. The substitution of hydrogen with deuterium is a minimal structural change that does not typically alter the molecule's shape or its ability to bind to its pharmacological target. nih.gov

The investigation of deuterated analogs allows researchers to:

Identify Metabolic Soft Spots: If deuteration at a specific position leads to a significantly slower metabolism, it indicates that the original C-H bond at that site was a primary point of metabolic breakdown.

Optimize Pharmacokinetics: As demonstrated in the study of deuterated imidazo[1,2-a]pyridine-3-carboxamides, deuteration can improve metabolic properties like half-life and clearance. nih.gov This SAR study revealed that deuteration improved metabolic stability across multiple species, with one analog showing the best profile in human microsomes. nih.gov

Enhance Therapeutic Profile: By creating a more metabolically robust molecule, deuteration can potentially lead to an improved pharmacokinetic profile, such as more consistent drug exposure.

In the context of Cetirizine D8 dihydrochloride, the deuteration constitutes a structural modification designed to alter its pharmacokinetic properties through the kinetic isotope effect, representing a targeted SAR investigation to enhance the molecule's metabolic profile.

Advanced Pharmacokinetic and Metabolic Research Utilizing Cetirizine D8 Dihydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies with Isotopic Tracers

Stable isotope tracing (SIT) is a powerful technique employed to map the metabolic fate of a drug. frontiersin.orgbiorxiv.org In the context of cetirizine (B192768), using a deuterated version like Cetirizine-D8 allows researchers to follow the molecule after administration, providing clear insights into its journey through the body. frontiersin.orgresearchgate.net Cetirizine is rapidly absorbed after oral administration, reaching peak plasma concentrations in about one hour. nih.gov It is extensively bound to plasma proteins, with a mean binding of 93%. nih.govwikipedia.org The use of isotopic tracers helps confirm these parameters with high accuracy by facilitating unambiguous detection against a complex biological background.

The gold standard for quantifying cetirizine and its metabolites in biological matrices like plasma and urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). magtech.com.cnnih.gov In these assays, a deuterated internal standard (IS) such as Cetirizine-D8 is fundamental for achieving high accuracy and precision. researchgate.net The IS is added to the biological sample at a known concentration before processing. Because the deuterated standard has nearly identical physicochemical properties to the non-labeled cetirizine, it experiences similar extraction efficiency and ionization response in the mass spectrometer. researchgate.net However, due to its higher mass, it is detected as a distinct ion. By comparing the instrument response ratio of the analyte to the internal standard, precise quantification can be achieved, correcting for any variability during sample preparation and analysis. researchgate.netjddtonline.info This methodology is sensitive enough to support clinical and bioequivalence studies, with a lower limit of quantification (LLOQ) often established at the nanogram-per-milliliter level. researchgate.netresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for Cetirizine Quantification

| Parameter | Value | Source |

| Internal Standard | Deuterated Cetirizine | researchgate.net |

| Biological Matrix | Human Plasma, Urine | magtech.com.cnjddtonline.info |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | researchgate.net |

| Linearity Range | 10 - 500 ng/mL | nih.gov |

| Average Recovery | > 90% | nih.govjddtonline.info |

| Analytical Technique | LC-MS/MS | magtech.com.cnnih.gov |

Cetirizine undergoes limited metabolism in humans. wikipedia.orgnih.gov Isotopic labeling is a key tool for discovering and structurally confirming its metabolites. When a deuterated drug like Cetirizine-D8 is administered, its metabolites retain the deuterium (B1214612) atoms. This creates a unique mass signature and a characteristic isotopic pattern in mass spectrometry analysis, allowing them to be easily distinguished from endogenous molecules and confirming their origin from the parent drug. frontiersin.orgnih.gov

The metabolism of the piperazine (B1678402) ring of cetirizine has also been investigated. Studies have identified N-oxidation as a pathway for cetirizine transformation, resulting in the formation of cetirizine N-oxide. researchgate.netresearchgate.netnih.gov This was confirmed through forced degradation studies and analysis using HPLC and LC-MS/MS, where the oxidation product was isolated and characterized. nih.gov The use of isotopically labeled cetirizine in metabolic studies helps to definitively trace the transformation of the piperazine moiety in vivo.

The primary route of elimination for cetirizine is through the kidneys. nih.govwikipedia.org Mass balance studies have shown that approximately 70% of an administered dose is recovered in the urine, with about 60% of that being the unchanged parent drug. wikipedia.org A smaller portion, around 10%, is found in the feces. wikipedia.orgnih.gov The high percentage of unchanged drug excreted renally indicates that metabolism is not the main clearance mechanism. nih.govnih.gov Renal clearance of cetirizine is significantly affected by kidney function, and the elimination half-life is prolonged in patients with renal impairment. droracle.ai

Table 2: Excretion Profile of Cetirizine

| Excretion Route | Percentage of Administered Dose | Form | Source |

| Urine | ~70% | ~60% as unchanged drug | wikipedia.orgnih.gov |

| Feces | ~10% | - | wikipedia.orgnih.gov |

Elucidation of Metabolic Pathways and Metabolite Identification

Bioequivalence and Bioavailability Studies using Deuterated Standards

Bioavailability and bioequivalence studies are critical for the approval of generic drug products. These studies compare the rate and extent of absorption of a test (generic) formulation to a reference (innovator) formulation. nih.govjetir.org The use of deuterated standards like Cetirizine-D8 is the state-of-the-art approach for the analytical portion of these studies. researchgate.net

In a typical crossover study design, healthy volunteers are given the test and reference drugs in separate periods. magtech.com.cnclinicaltrials.gov Plasma samples are collected at various time points, and the concentration of cetirizine is measured using a validated LC-MS/MS method with a deuterated internal standard. magtech.com.cn The high precision afforded by the deuterated IS is essential for accurately determining key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). magtech.com.cnjetir.org Statistical analysis of these parameters is then performed to determine if the generic product is bioequivalent to the reference product, ensuring they can be used interchangeably. magtech.com.cnnih.gov

Table 3: Example Pharmacokinetic Parameters from a Cetirizine Bioequivalence Study (Fasting Conditions)

| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Source |

| Cmax (ng/mL) | 402 ± 84 | 379 ± 53 | magtech.com.cn |

| AUC0-t (ng·h/mL) | 2520 ± 491 | 2455 ± 480 | magtech.com.cn |

| AUC0-∞ (ng·h/mL) | 2623 ± 483 | 2608 ± 441 | magtech.com.cn |

Drug-Drug Interaction Profiling and Enzyme Inhibition Studies

Advanced research has identified Cetirizine as an inhibitor of P-glycoprotein (P-gp), a critical efflux transporter involved in drug absorption and distribution. This inhibitory action carries implications for potential drug-drug interactions when Cetirizine is co-administered with other medications that are substrates of P-gp. nih.govresearchgate.net

In vitro and in situ studies have demonstrated that Cetirizine can down-regulate the function and expression of P-glycoprotein in a dose-dependent manner. nih.govresearchgate.net One study utilized Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, to investigate the effects of Cetirizine on the efflux of Rhodamine 123 (Rho123), a known P-gp substrate. The results showed a significant increase in the intracellular accumulation of Rho123 in cells treated with Cetirizine, indicating inhibition of P-gp's efflux function. researchgate.netnih.gov

Further investigation using the in situ single-pass intestinal perfusion (SPIP) technique in rats assessed Cetirizine's impact on the intestinal permeability of digoxin, another P-gp substrate. The presence of Cetirizine significantly increased the effective permeability (Peff) of digoxin. nih.govnih.gov This suggests that by inhibiting P-gp in the intestine, Cetirizine can enhance the absorption of co-administered P-gp substrates, which could lead to elevated plasma concentrations and potential toxicity. nih.gov While Cetirizine itself is a P-gp substrate, its inhibitory effect on the transporter is a key consideration for predicting drug interactions. nih.govdrugbank.com

Notably, Cetirizine metabolism does not significantly involve the major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. drugbank.com This characteristic minimizes the likelihood of drug interactions mediated by CYP enzyme inhibition or induction. drugbank.com

Table 1: Effect of Cetirizine on the Intestinal Permeability of Digoxin (in situ)

| Cetirizine Concentration | Increase in Digoxin Permeability (Peff) vs. Control | Statistical Significance (p-value) |

|---|---|---|

| 0.2 µM | 1.3 times | Not Significant |

| 10 µM | 2.0 times | < 0.01 |

| 100 µM | 2.6 times | < 0.01 |

Data derived from in situ single-pass intestinal perfusion studies in rats. nih.gov

Advanced Toxicological and Safety Pharmacology Investigations

Toxicological studies in animals have identified the liver and central nervous system (CNS) as primary target organs for Cetirizine toxicity following repeated oral administration. In chronic oral toxicity studies conducted in rodents (mice and rats), the liver was the principal target organ. fda.govfda.gov Observed hepatic effects included increased liver weight, hepatocellular hypertrophy, vacuolation (fat deposition), and enzyme induction. fda.govfda.gov In a carcinogenicity study, male mice showed benign liver tumors, which were attributed to the enzyme induction effect. fda.gov However, enzyme induction in rats is not considered directly relevant to human toxicology. fda.gov

Rare instances of clinically apparent, idiosyncratic liver injury have been reported in humans, ranging from cholestatic hepatitis to hepatocellular damage. nih.govnih.gov These cases were generally mild to moderate and resolved after discontinuation of the drug. nih.gov

In beagle dogs, the primary target organ of toxicity was the gastrointestinal system, with emesis being the major clinical sign observed at high doses. fda.govfda.gov

The development of a 0.24% Cetirizine ophthalmic solution for allergic conjunctivitis prompted specific ocular tolerability and distribution studies. nih.govfda.gov Nonclinical investigations in rabbits demonstrated that the topical ophthalmic solution was well-tolerated. fda.gov A five-day ocular tolerability study in rabbits found that once-daily or three-times-daily administration of 0.24% Cetirizine hydrochloride was associated with minor, transient effects such as slight white crusting at the corner of the eye and an increased incidence of slightly red conjunctiva. fda.gov A longer-term, 6-month topical ocular toxicity study in rabbits also supported the formulation's safety, with systemic exposure being substantially lower than that from oral administration. fda.gov

Ocular distribution studies using radiolabeled Cetirizine in rabbits showed that the compound distributes into ocular tissues, including the retina/choroid, after topical administration. fda.gov

In human clinical trials, the 0.24% Cetirizine ophthalmic solution demonstrated an acceptable safety profile. nih.govresearchgate.net The most frequently reported ocular adverse reactions were generally mild. nih.gov

Table 2: Ocular Treatment-Emergent Adverse Events (TEAEs) in ≥1% of Subjects

| Adverse Event | Cetirizine 0.24% Ophthalmic Solution | Vehicle |

|---|---|---|

| Instillation site pain | 4% | <1% |

| Conjunctival hyperemia | 7% | >1% |

| Reduced visual acuity | >1% | >1% |

| Punctate keratitis | <1% | >1% |

| Instillation site erythema | <1% | >1% |

Data derived from human safety and tolerability studies. nih.gov

Reproductive and developmental toxicology studies have been conducted in several animal species to assess the safety of Cetirizine. In mice, Cetirizine did not have an adverse effect on fertility or early embryonic development. fda.govfda.gov

Embryofetal development studies were performed in both rats and rabbits. In these studies, Cetirizine was not found to be teratogenic. fda.govfda.gov However, in rabbits, an increase in skeletal anomalies or variations was observed at doses that also produced maternal toxicity. fda.gov A prenatal and postnatal development study in mice revealed lower pup weight at the highest dose tested. fda.govfda.gov A meta-analysis of observational cohort studies in humans did not find an association between Cetirizine use during pregnancy and a clinically significant increase in the risk of adverse fetal outcomes. nih.gov

Table 3: Summary of Reproductive Toxicology Findings for Cetirizine

| Study Type | Species | Key Findings |

|---|---|---|

| Fertility and Early Embryonic Development | Mouse | No adverse effects on fertility. fda.govfda.gov |

| Embryofetal Development | Rat | Not teratogenic. fda.govfda.gov |

| Embryofetal Development | Rabbit | Not teratogenic; increased skeletal variants at maternally toxic doses. fda.gov |

| Pre- and Postnatal Development | Mouse | Lower pup weight observed at high doses. fda.gov |

Analytical Applications and Method Development with Cetirizine D8 Dihydrochloride

Method Development and Validation for Cetirizine (B192768) Quantification

The development and validation of robust analytical methods are paramount for the accurate quantification of cetirizine in research, clinical, and quality control settings. epa.gov High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone technique, with several methods developed and validated for the determination of cetirizine hydrochloride in pharmaceutical dosage forms. epa.gov

A typical HPLC method might utilize a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. epa.govnih.gov Detection is often performed using a UV detector at a wavelength where cetirizine exhibits maximum absorbance, such as 231 nm or 230 nm. researchgate.net The validation of these methods typically includes assessments of linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. nih.govscielo.br For instance, a validated HPLC method for cetirizine dihydrochloride (B599025) demonstrated linearity over a concentration range of 1-20 μg/mL with a high correlation coefficient (r² > 0.999). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS).epa.govinternationalscholarsjournals.comnih.govscielo.brnih.govspringernature.comajpaonline.comresearchgate.net

For higher sensitivity and selectivity, especially in complex biological matrices like plasma and urine, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govspringernature.comresearchgate.net These techniques combine the separation power of LC with the mass-analyzing capability of MS, allowing for the precise identification and quantification of cetirizine, even at very low concentrations. nih.govresearchgate.net

In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode, which significantly enhances the specificity of the assay. nih.govspringernature.comnih.gov For cetirizine, a common transition monitored is m/z 389.3 → 201.1. researchgate.net The use of electrospray ionization (ESI) in the positive ion mode is frequently employed for the analysis of cetirizine. nih.govspringernature.com

The following table summarizes key parameters from a developed LC-MS/MS method for cetirizine quantification:

| Parameter | Value |

| Internal Standard | Cetirizine-d4 |

| Chromatographic Column | C18 |

| Mobile Phase | Ammonium acetate, water, and methanol |

| Ionization Mode | Positive ion electrospray |

| MRM Transitions (Cetirizine) | 389.26 → 165.16, 201.09 |

| MRM Transitions (Cetirizine-d4) | 393.09 → 165.15, 201.10 |

| Data from a study on cetirizine quantification by LC-MS/MS. nih.govspringernature.com |

The use of a stable isotope-labeled internal standard, such as Cetirizine-d8 dihydrochloride or Cetirizine-d4, is a critical component for achieving high precision and accuracy in LC-MS/MS bioanalysis. nih.govspringernature.comcaymanchem.com SIL-IS are considered the "gold standard" for internal standards because they have nearly identical physicochemical properties to the analyte of interest. bohrium.com This means they co-elute with the analyte during chromatography and experience similar ionization efficiency and potential matrix effects. bohrium.comresearchgate.net

Biological matrices such as plasma and urine are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. eijppr.comnih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. eijppr.comnih.gov

Several strategies are employed to mitigate matrix effects:

Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering components from the sample before analysis. researchgate.netnih.govbohrium.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is crucial. bohrium.com

Use of a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS like Cetirizine-d8 dihydrochloride is the most effective way to compensate for matrix effects, as it is affected in a similar manner to the analyte. bohrium.comresearchgate.net

Method Validation: Regulatory guidelines require the assessment of matrix effects during method validation to ensure the reliability of the bioanalytical data. This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS).epa.govinternationalscholarsjournals.comnih.govspringernature.comajpaonline.com

While LC-MS is more commonly used for the analysis of non-volatile and thermally labile compounds like cetirizine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step to increase the volatility of the analyte. rsc.org A study has described the development and validation of an EI-GC-MS method for the determination of several antihistamines, including cetirizine, in whole blood. rsc.org Predicted GC-MS spectra for both non-derivatized and derivatized cetirizine are available in databases and can serve as a guide for method development. hmdb.cahmdb.ca

Therapeutic Drug Monitoring (TDM) Applications.nih.govchildrensmercy.org

Therapeutic drug monitoring (TDM) involves the measurement of drug concentrations in biological fluids, typically plasma or serum, to optimize dosage regimens for individual patients. For cetirizine, LC-MS/MS methods are well-suited for TDM due to their high sensitivity and specificity, allowing for the accurate determination of drug levels. nih.govchildrensmercy.org The use of Cetirizine-d8 dihydrochloride as an internal standard in these assays ensures the precision required for clinical decision-making. nih.govspringernature.com

Quality Control (QC) and Analytical Method Validation (AMV) in Pharmaceutical Production.epa.gov

In the pharmaceutical industry, stringent quality control (QC) is essential to ensure the identity, purity, and strength of drug products. Validated analytical methods are the cornerstone of QC. HPLC methods are widely used for the routine quality control and dosage form assay of cetirizine in pharmaceutical preparations. epa.gov These methods are validated to demonstrate their suitability for their intended purpose, ensuring that the manufactured tablets or other formulations contain the correct amount of the active pharmaceutical ingredient. epa.gov Stability-indicating assay methods are also developed to monitor the degradation of cetirizine under various stress conditions, which is a critical aspect of quality control throughout the product's shelf life.

Applications in Environmental and Forensic Analysis

The widespread use of cetirizine has led to its detection in various environmental compartments, and its potential for misuse necessitates robust analytical methods for forensic toxicology. nih.govnih.gov Cetirizine (D8 dihydrochloride) is instrumental in developing and validating these sensitive analytical techniques.

Cetirizine can undergo degradation in the environment and during wastewater treatment, leading to the formation of various transformation products. mdpi.com Understanding these degradation pathways is crucial for assessing the environmental fate and potential impact of the parent compound and its byproducts.

Studies have shown that cetirizine is susceptible to degradation under advanced oxidation processes (AOPs), such as UV/chlorine treatment, which are employed to remove organic pollutants from wastewater. mdpi.com During such treatments, cetirizine can be transformed into several products. One of the primary degradation products identified through forced degradation studies, simulating oxidation, is cetirizine N-oxide . researchgate.netnih.gov This transformation occurs through the oxidation of the piperazine (B1678402) nitrogen. researchgate.netnih.gov

The analysis of these transformation products often involves sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov In these analyses, Cetirizine D8 dihydrochloride can be used as an internal standard to ensure accurate quantification of the parent compound as it degrades.

Research into the degradation of cetirizine under various conditions provides valuable insights into its environmental persistence. For instance, the kinetics of cetirizine degradation have been studied under acidic and oxidative stress, revealing that the compound is unstable in the presence of strong oxidizers like hydrogen peroxide. nih.gov The photodegradation of cetirizine in natural waters has also been investigated, showing a half-life of approximately 30 hours in simulated sunlight. nih.gov

Table 1: Research Findings on Cetirizine Degradation and Transformation

| Study Focus | Degradation Conditions | Key Findings | Analytical Method | Reference |

|---|---|---|---|---|

| Oxidation in Formulation | Forced degradation (pH 3-10), Hydrogen Peroxide, Sodium Percarbonate | Identification of cetirizine N-oxide as the main oxidation product. | HPLC, LC-MS/MS, 1H NMR | researchgate.netnih.gov |

| Wastewater Treatment | UV/Chlorine Treatment | Fast degradation following pseudo first-order kinetics. | HPLC with Diode Array Detector | mdpi.com |

| Photodegradation | Simulated Sunlight in Water | First-order photodegradation rate of 0.024 h-1; half-life of ~30 hours. | HPLC | nih.gov |

| Stress Testing | 2 M HCl, 0.5% H2O2 | Unstable in acidic and oxidative conditions; pseudo-first-order degradation kinetics. | Stability-indicating HPLC | nih.gov |

In forensic toxicology, the accurate quantification of drugs and their metabolites in biological samples is critical for determining intoxication or compliance. Cetirizine, while a common over-the-counter antihistamine, can be relevant in forensic cases, especially when co-administered with other substances like alcohol or sedatives. ceric-eric.eu

The gold standard for quantifying small molecules like cetirizine in complex biological matrices (e.g., plasma, oral fluid) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In these methods, a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response. Cetirizine (D8 dihydrochloride) is the ideal internal standard for the quantification of cetirizine. caymanchem.com Because it has the same chemical properties as cetirizine but a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte but is distinguished by the mass spectrometer, allowing for highly accurate and precise quantification. caymanchem.com

An LC-MS/MS method has been developed and validated for the quantification of cetirizine in human plasma, demonstrating a linear dynamic range of 0.5-500 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov Such methods are crucial for bioequivalence studies and can be readily applied in forensic contexts. nih.gov

More recent research has explored novel techniques for drug detection. For example, Deep Ultraviolet Raman Spectroscopy (DUVRS) has been tested for the rapid detection and quantification of cetirizine in liquid and dried oral fluid samples, showing a limit of detection of 50 µg/mL. ceric-eric.eu This non-destructive technique, when coupled with machine learning algorithms, shows promise for future forensic screening applications. ceric-eric.eu

Table 2: Analytical Methods for Cetirizine Quantification in Forensic Applications

| Analytical Technique | Matrix | Internal Standard | Key Performance Metrics | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Human Plasma | Mosapride Citrate* | LLOQ: 0.5 ng/mL; Range: 0.5-500 ng/mL | nih.gov |

| GC- or LC-MS | General | Cetirizine-d8 | Intended for use as an internal standard for precise quantification. | caymanchem.com |

| Deep Ultraviolet Raman Spectroscopy (DUVRS) | Oral Fluid (liquid and dried) | Not applicable | Limit of Detection: 50 µg/mL | ceric-eric.eu |

Note: While this study used Mosapride Citrate, Cetirizine D8 is the more structurally analogous and ideal internal standard.

Emerging Research Areas and Future Directions

Development of Novel Cetirizine (B192768) Formulations and Delivery Systems

The development of innovative drug delivery systems for cetirizine aims to improve its efficacy, patient compliance, and target-specific action. Current research is focused on creating formulations that offer controlled release and utilize advanced nanocarrier systems.

Controlled-release formulations are being designed to prolong the therapeutic effect of cetirizine, thereby reducing dosing frequency. One approach involves the use of polymethacrylate (B1205211) microspheres. An optimized formulation of these microspheres demonstrated a significant initial release of 28.87% after two hours, with the release of cetirizine extending for over 12 hours. researchgate.net This formulation also showed a relative bioavailability of 165.5% compared to conventional tablets, indicating enhanced absorption. researchgate.net

Another strategy involves the synthesis of cetirizine zinc-layered hydroxide (B78521) nanocomposites. nih.govnih.gov In this system, cetirizine is intercalated between inorganic nanolayers, leading to a significantly slower release. nih.govnih.gov Studies have shown that approximately 97% of the drug is released over 73 hours at a pH of 4.8, and 96% is released over 80 hours at a pH of 7.4. nih.govnih.govdovepress.comdovepress.com This demonstrates the potential for a long-acting formulation.

Fast-dissolving tablets (FDTs) are also being developed to provide a more convenient dosage form, particularly for pediatric and dysphagic patients. walshmedicalmedia.comglobalresearchonline.net These tablets are designed to disintegrate rapidly in the mouth, allowing for quick onset of action. globalresearchonline.net

Nanotechnology offers promising avenues for enhancing the delivery of cetirizine. Nanocomposite hydrogels, which are three-dimensional polymer networks combined with nanoparticles, are being explored as effective drug delivery platforms. nih.govmdpi.comhumanjournals.comresearchgate.net These systems can improve drug loading and provide controlled release. nih.govhumanjournals.comresearchgate.net

Topical formulations using nanoemulsion gels are also under investigation to target skin-related allergic conditions like atopic dermatitis and urticaria. nih.govnih.gov One study reported the development of a nanoemulsion gel with a particle size of 32.015 ± 1.87 nm, which showed enhanced skin permeation compared to conventional creams. nih.gov Another novel approach involves the use of elastic vesicle-based topical formulations, which have demonstrated superior penetration and permeation of cetirizine through the skin. nih.gov

Furthermore, transdermal delivery systems, such as reservoir patches containing a cetirizine gel formulation, are being developed to provide continuous drug delivery for up to seven days. google.com

Table 1: Controlled-Release Formulations of Cetirizine

| Formulation Type | Key Features | Release Profile | Bioavailability |

| Polymethacrylate Microspheres | Extended-release | >12 hours | 165.5% relative to tablets researchgate.net |

| Zinc-Layered Hydroxide Nanocomposites | Slow-release | ~96-97% over 73-80 hours nih.govnih.gov | Not reported |

| Fast-Dissolving Tablets | Rapid disintegration | Fast | Not reported |

Antimicrobial Activity of Cetirizine and its Deuterated Analogs

Recent studies have revealed that cetirizine possesses antimicrobial properties, suggesting a potential new therapeutic application for this well-known antihistamine. researchgate.netijpsonline.comijpsonline.com

In vitro studies have demonstrated that cetirizine exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netijpsonline.com The minimum inhibitory concentration (MIC) of cetirizine against 51 bacterial strains was found to be in the range of 200-2000 μg/ml. researchgate.netijpsonline.com The order of sensitivity to cetirizine was observed to be Bacillus sp., Vibrio cholera, Staphylococcus aureus, Escherichia coli, and Shigella spp. researchgate.netmdpi.com Further research has indicated that cetirizine acts as a bactericidal agent against both Gram-positive and Gram-negative bacteria. researchgate.netijpsonline.com However, other studies have characterized its activity as moderately bactericidal or slightly bacteriostatic at higher concentrations. researchgate.netnih.gov

In vivo experiments have provided evidence for the protective effects of cetirizine against bacterial infections. In a study involving mice challenged with a virulent strain of Salmonella typhimurium NCTC74, cetirizine offered significant protection. researchgate.netijpsonline.com This suggests that cetirizine has the potential to be developed as an antibacterial agent. researchgate.netijpsonline.com The promising antimicrobial activity of cetirizine may be attributed to its chemical structure, which includes aromatic and piperazine (B1678402) rings with halogens. ijpsonline.com

Table 2: In Vitro Antimicrobial Activity of Cetirizine

| Bacterial Genera | Activity | Minimum Inhibitory Concentration (MIC) |

| Gram-positive (5 genera) | Bactericidal/Bacteriostatic researchgate.netijpsonline.comnih.gov | 200-2000 μg/ml researchgate.netijpsonline.com |

| Gram-negative (4 genera) | Bactericidal/Bacteriostatic researchgate.netijpsonline.comnih.gov | 200-2000 μg/ml researchgate.netijpsonline.com |

Advanced Mechanistic Investigations of H1 Receptor Function

The primary mechanism of action of cetirizine is as a selective antagonist of the histamine (B1213489) H1 receptor. medchemexpress.comwikipedia.orgcaymanchem.com Advanced research continues to unravel the intricacies of this interaction, providing a more detailed understanding of its therapeutic effects.

Competition experiments have shown that cetirizine and its active enantiomer, levocetirizine (B1674955), bind to human H1 histamine receptors with high affinity. nih.gov The binding is competitive with histamine. nih.gov Kinetic studies have revealed that levocetirizine dissociates from the H1 receptor much more slowly than its less active (S)-enantiomer, with a half-time of 142 minutes compared to 6 minutes, respectively. nih.gov This slow dissociation may explain its prolonged action in functional studies. nih.gov

The carboxylic acid group of levocetirizine is crucial for this long dissociation time. nih.gov Mutation of the lysine (B10760008) residue at position 191 (Lys191) in the H1 receptor to alanine (B10760859) significantly reduces the dissociation half-time of levocetirizine and decreases its binding affinity. nih.govnih.gov This highlights the importance of an electrostatic interaction between the carboxylic group of levocetirizine and the Lys191 residue of the receptor. nih.gov Further studies have indicated that while (S)-cetirizine primarily binds via enthalpy-dependent electrostatic forces, levocetirizine also utilizes entropy-dependent hydrophobic interactions, contributing to its higher affinity. nih.gov

Beyond its direct antagonism of the H1 receptor, cetirizine has been shown to possess anti-inflammatory properties. It can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) and modulate T-cell responses, which may contribute to its effectiveness in allergic diseases. nih.gov

Stereochemical Research: Focus on R- and S-Enantiomers

Research has conclusively shown that the antihistaminic activity of racemic cetirizine is almost exclusively due to the (R)-enantiomer, which is also known as levocetirizine. nih.govdrugbank.com Levocetirizine is a potent and highly selective antagonist of the histamine H1 receptor. wikipedia.orgnih.gov The primary mechanism of action involves blocking histamine, a key mediator in allergic reactions, from binding to H1 receptors, thereby alleviating allergy symptoms. drugbank.com

Q & A

Q. What distinguishes Cetirizine (D8 dihydrochloride) from its non-deuterated counterpart in pharmacological studies?

Cetirizine D8 dihydrochloride is a deuterium-labeled isotopologue of cetirizine, designed to study pharmacokinetic and metabolic stability. Deuterium substitution at specific positions reduces metabolic degradation rates, enabling precise tracking of drug distribution and metabolite formation in vivo. This is critical for comparative studies on bioavailability and receptor binding kinetics .

Q. How is Cetirizine (D8 dihydrochloride) utilized in histamine H1 receptor binding assays?

As a selective H1 receptor inverse agonist, Cetirizine D8 is used in competitive binding assays to quantify receptor affinity. Methodologically, radioligand displacement assays (e.g., using [³H]-mepyramine) are performed with varying concentrations of Cetirizine D7. Data analysis via Schild plots or nonlinear regression models (e.g., GraphPad Prism) determines IC₅₀ values, accounting for deuterium-induced isotopic effects on binding kinetics .

Q. What analytical techniques are validated for quantifying Cetirizine (D8 dihydrochloride) in complex matrices?

Reverse-phase HPLC (RP-HPLC) with UV detection at 230 nm is widely validated for simultaneous quantification of cetirizine and its deuterated forms. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–5.0), achieving baseline separation with retention times <10 minutes. Method validation includes linearity (R² > 0.999), precision (RSD < 2%), and recovery (>95%) in plasma or tissue homogenates .

Advanced Research Questions

Q. How do deuterium isotope effects influence the metabolic stability of Cetirizine (D8 dihydrochloride) in hepatic microsomal assays?

Deuterium labeling at metabolically vulnerable sites (e.g., methyl groups) reduces CYP450-mediated oxidation, as shown in human liver microsomes. Comparative LC-MS/MS analyses of Cetirizine D8 vs. non-deuterated cetirizine reveal prolonged half-life (t₁/₂) and reduced clearance rates. Researchers must control for batch-to-batch variability in deuterium enrichment (>98% purity) to ensure reproducibility .

Q. What experimental design considerations are critical for in vivo studies of Cetirizine (D8 dihydrochloride) in allergy models?

In murine ovalbumin sensitization models, dose-ranging studies (1–10 mg/kg) should account for deuterium’s impact on blood-brain barrier permeability. Cetirizine D8 exhibits reduced CNS penetration compared to non-deuterated forms, necessitating parallel EEG or locomotor activity assays to confirm peripheral selectivity. Tissue sampling protocols must standardize extraction solvents (e.g., methanol:water 80:20) to minimize matrix interference .

Q. How can researchers resolve discrepancies in reported receptor binding affinities of Cetirizine (D8 dihydrochloride)?

Contradictions in H1 receptor IC₅₀ values (e.g., 6–12 nM) often arise from assay conditions (e.g., membrane preparation methods, pH). Standardization using reference ligands (e.g., pyrilamine) and adherence to ICH guidelines for buffer composition (pH 7.4, 25°C) improve cross-study comparability. Meta-analyses should normalize data to internal controls .

Q. What advanced spectral techniques differentiate Cetirizine (D8 dihydrochloride) from structurally similar impurities?

Non-gated Laser-Induced Breakdown Spectroscopy (LIBS) coupled with PCA (Principal Component Analysis) discriminates Cetirizine D8 from impurities like cetirizine ethyl ester. LIBS spectra (200–900 nm) highlight chlorine emission lines (837.6 nm) and deuterium-specific shifts in C-H/N-H bands. Hierarchical clustering validates spectral reproducibility across batches .

Q. How does the dihydrochloride salt form impact Cetirizine D8’s solubility and formulation stability?

The dihydrochloride salt enhances aqueous solubility (>100 mg/mL in PBS) compared to freebase forms. Stability studies under ICH accelerated conditions (40°C/75% RH) show <5% degradation over 6 months. XRPD (X-ray powder diffraction) confirms crystalline integrity, while DSC (Differential Scanning Calorimetry) identifies polymorphic transitions above 110°C .

Methodological Notes

- Nomenclature Consistency : Cetirizine “hydrochloride” and “dihydrochloride” are often used synonymously; molecular formulas (C₂₁H₂₅ClN₂O₃·2HCl) and structural diagrams should be cross-checked to avoid confusion .

- Reference Standards : Use USP-certified secondary standards (e.g., PHR1656) for calibration to ensure regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten